5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole is a chemical compound with the molecular formula C₉H₂Br₂F₆O₂ and a molecular weight of 415.909 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a benzodioxole ring, making it a unique and interesting molecule for various scientific applications.
Analyse Chemischer Reaktionen
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole: Lacks the bromine atoms, resulting in different reactivity and applications.
5,6-Dichloro-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole: Contains chlorine instead of bromine, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
920507-89-7 |
---|---|
Molekularformel |
C9H2Br2F6O2 |
Molekulargewicht |
415.91 g/mol |
IUPAC-Name |
5,6-dibromo-2,2-bis(trifluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H2Br2F6O2/c10-3-1-5-6(2-4(3)11)19-7(18-5,8(12,13)14)9(15,16)17/h1-2H |
InChI-Schlüssel |
OQEVFNGBCJYNKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)OC(O2)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.